3-(Benzyloxy)-2-hydroxypropanoic acid

Catalog No.
S3310298
CAS No.
374936-90-0
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-2-hydroxypropanoic acid

CAS Number

374936-90-0

Product Name

3-(Benzyloxy)-2-hydroxypropanoic acid

IUPAC Name

2-hydroxy-3-phenylmethoxypropanoic acid

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

LYSUHDDCSREYHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)O

Suzuki–Miyaura Coupling

    Scientific Field: Organic Chemistry.

    Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

    Methods of Application: The SM coupling conditions for the use of organotrifluoroborates have been developed by Molander.

    Results or Outcomes: The SM coupling gives good yields in most cases.

Synthesis of Chromane Derivatives

Benzylic Oxidations and Reductions

Pharmaceutical Intermediate

Synthesis of Bioactive Natural Products

Synthesis of Substituted Benzoic Acids

3-(Benzyloxy)-2-hydroxypropanoic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol. It features a hydroxyl group (-OH) and a benzyloxy group (-O-Ph) attached to a propanoic acid backbone, making it a member of the hydroxy acids. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.

There is no documented information regarding a specific mechanism of action for 3-(benzyloxy)-2-hydroxypropanoic acid in biological systems.

  • Mild to moderate irritative properties to skin and eyes upon contact.
Typical of carboxylic acids and alcohols:

  • Esterification: Reacting with alcohols can form esters, which are important in the synthesis of various organic compounds.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(benzyloxy)-2-hydroxypropyl alcohol.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-(Benzyloxy)-2-hydroxypropanoic acid exhibits biological activity, particularly as an anti-inflammatory agent. Its structure allows it to interact with biological systems, potentially modulating pathways involved in inflammation and pain management. Specific studies have demonstrated its effectiveness in reducing inflammatory markers in vitro, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 3-(Benzyloxy)-2-hydroxypropanoic acid can be achieved through several methods:

  • Starting from Propanoic Acid: Propanoic acid can be converted into the desired compound through a series of reactions involving protection of the hydroxyl group, alkylation with benzyl bromide, followed by deprotection.
  • Using Benzyloxy Alcohols: Another method involves starting from benzyloxy alcohols, which can be oxidized to yield the corresponding carboxylic acid.
  • Enzymatic Synthesis: Recent advancements suggest that enzymatic methods may offer a more environmentally friendly approach to synthesizing this compound.

These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity levels.

3-(Benzyloxy)-2-hydroxypropanoic acid has several potential applications:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development aimed at treating conditions like arthritis or other inflammatory diseases.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring functionalized propanoic acids.
  • Cosmetics: Due to its hydroxy acid nature, it may find use in skincare formulations for its exfoliating properties.

Interaction studies involving 3-(Benzyloxy)-2-hydroxypropanoic acid primarily focus on its effects on biological systems. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. Additionally, its interactions with cellular receptors warrant further investigation to understand its pharmacodynamics fully .

Several compounds share structural similarities with 3-(Benzyloxy)-2-hydroxypropanoic acid. A comparison highlights its unique features:

Compound NameMolecular FormulaKey Features
2-Hydroxypropanoic AcidC3H6O3Simpler structure; lacks benzyloxy group
3-(Methoxy)-2-hydroxypropanoic AcidC10H12O4Similar structure but with methoxy instead of benzyloxy
4-Hydroxybenzoic AcidC7H6O3Aromatic compound; used as a preservative

While these compounds share functional groups or structural motifs, the presence of the benzyloxy group in 3-(Benzyloxy)-2-hydroxypropanoic acid imparts distinct chemical reactivity and biological activity, making it unique among hydroxy acids.

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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